molecular formula C23H19ClN2O2 B15210447 N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide CAS No. 785836-67-1

N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide

Cat. No.: B15210447
CAS No.: 785836-67-1
M. Wt: 390.9 g/mol
InChI Key: LMJRFWAEIHUCCJ-UHFFFAOYSA-N
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Description

N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide is a compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . This compound, in particular, has been studied for its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its anti-inflammatory, antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the COX-2 enzyme, which plays a crucial role in inflammation. By inhibiting COX-2, the compound can reduce inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide stands out due to its specific structural features and the combination of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

785836-67-1

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide

InChI

InChI=1S/C23H19ClN2O2/c1-2-15-3-7-17(8-4-15)23(27)25-19-11-12-21-20(14-19)26-22(28-21)13-16-5-9-18(24)10-6-16/h3-12,14H,2,13H2,1H3,(H,25,27)

InChI Key

LMJRFWAEIHUCCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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